exact mass and molecular weight of 5-chloro-2-(phenylthio)-indole
exact mass and molecular weight of 5-chloro-2-(phenylthio)-indole
An In-depth Technical Guide to the Exact Mass and Molecular Weight of 5-chloro-2-(phenylthio)-indole
Introduction
In the landscape of modern drug discovery and chemical research, precision is paramount. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The specific derivative, 5-chloro-2-(phenylthio)-indole (CAS No. 227803-36-3), represents a molecule of interest where precise characterization is the first step in any meaningful investigation.[1] This guide provides an in-depth exploration of two fundamental, yet often confused, properties of this compound: its molecular weight and its exact mass. Understanding the distinction, the methods of determination, and the practical implications of these values is critical for researchers in pharmacology, medicinal chemistry, and analytical sciences.
Section 1: Foundational Concepts: Molecular Weight vs. Exact Mass
Before presenting the data for our target compound, it is essential to establish a clear and authoritative understanding of the terminology. While often used interchangeably in broader contexts, in the realm of analytical chemistry and mass spectrometry, "molecular weight" and "exact mass" have distinct and critical differences.
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Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of all constituent elements, based on their natural isotopic abundance. For example, the atomic mass of carbon is ~12.011 amu, which accounts for the natural presence of both ¹²C (~98.9%) and ¹³C (~1.1%). Molecular weight is the value used in stoichiometric calculations for bulk materials (e.g., weighing out a reagent for a synthesis).
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Exact Mass (or Monoisotopic Mass): This value is calculated by summing the masses of the most abundant, stable isotope of each constituent element.[2] For example, in this calculation, carbon is taken as ¹²C (12.00000 Da), hydrogen as ¹H (1.00783 Da), and chlorine as ³⁵Cl (34.96885 Da).[2] The exact mass is the property that is measured by high-resolution mass spectrometry (HRMS) and is the key to elucidating the elemental composition of a molecule.[3][4]
The ability of a high-resolution mass spectrometer to measure mass to several decimal places allows it to provide a unique mass "signature" that can confirm a specific molecular formula.[2]
Section 2: Physicochemical Data for 5-chloro-2-(phenylthio)-indole
The definitive molecular formula for 5-chloro-2-(phenylthio)-indole is C₁₄H₁₀ClNS .[1] Based on this composition, we can calculate its molecular weight and exact mass. These crucial data points are summarized below.
| Property | Definition | Value |
| Molecular Formula | The elemental composition of the molecule. | C₁₄H₁₀ClNS |
| Molecular Weight | The weighted average mass based on natural isotopic abundance. | 259.75 g/mol |
| Exact Mass | The mass calculated using the most abundant isotope of each element. | 259.0222 Da |
Calculation of Molecular Weight: (14 x 12.011) + (10 x 1.008) + (1 x 35.453) + (1 x 14.007) + (1 x 32.06) = 259.754 g/mol Calculation of Exact Mass: (14 x 12.000000) + (10 x 1.007825) + (1 x 34.968853) + (1 x 14.003074) + (1 x 31.972071) = 259.022248 Da
Section 3: Authoritative Protocol for Experimental Exact Mass Determination
The theoretical exact mass must be confirmed experimentally to validate the structure and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[5] The following protocol outlines a self-validating system for the analysis of 5-chloro-2-(phenylthio)-indole using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Principle of the Assay
This protocol leverages the high mass accuracy (typically < 5 ppm) of an HRMS instrument to measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.[3] The measured mass is then compared to the calculated theoretical mass. A low mass error provides high confidence in the assigned elemental composition.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh ~1 mg of the 5-chloro-2-(phenylthio)-indole standard.
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Dissolve in 10 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:water, to create a 100 µg/mL stock solution.
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Perform a serial dilution from the stock solution to create a final working solution of ~1 µg/mL.
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To the final solution, add formic acid to a final concentration of 0.1%.
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Causality: The organic/aqueous solvent system is ideal for electrospray ionization. Formic acid is added to acidify the mobile phase, which promotes the formation of the protonated [M+H]⁺ ion in the ESI source, a prerequisite for analysis in positive ion mode.
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Instrumentation and Calibration:
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Utilize a calibrated HRMS system (e.g., Thermo Scientific™ Orbitrap™ or Agilent™ Q-TOF).
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Perform a system suitability check and mass calibration immediately prior to the run using the manufacturer's specified calibration solution.
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Trustworthiness: Rigorous, recent calibration is non-negotiable. It ensures the mass accuracy of the instrument is within the required specification (e.g., < 2 ppm), forming the basis of a self-validating measurement.
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Chromatographic Separation (Optional, but Recommended):
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Inject the sample onto a C18 UPLC/HPLC column.
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Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Expertise: While direct infusion is possible, coupling the MS to a liquid chromatography system provides an extra layer of confidence. It separates the analyte of interest from potential impurities or salts, ensuring the measured mass corresponds to the correct compound.
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Mass Spectrometry Analysis:
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Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
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Rationale: ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring a strong signal for the molecular ion [M+H]⁺. This is ideal for moderately polar, thermally labile molecules like our target compound.
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Acquisition Parameters:
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Mass Range: m/z 100-1000
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Resolution: > 60,000 FWHM (Full Width at Half Maximum)
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Scan Mode: Full Scan
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Capillary Voltage: ~3.5 kV
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Source Temperature: ~120 °C
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Data Analysis and Validation:
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Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (260.0300 Da).
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From the corresponding mass spectrum, identify the measured m/z of the monoisotopic peak.
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Calculate the mass error in parts-per-million (ppm) using the formula:
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Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
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Validation: A mass error of < 5 ppm is considered excellent confirmation of the elemental composition. The observed isotopic pattern, particularly the A+2 peak characteristic of the ³⁷Cl isotope, should also match the theoretical pattern.
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Section 4: Visualization of the HRMS Workflow
The logical flow of the experimental protocol described above can be visualized as a self-validating system.
Caption: Workflow for HRMS-based formula confirmation.
Section 5: Significance in Research and Drug Development
The precise determination of exact mass and molecular weight is not merely an academic exercise; it has profound, practical implications for researchers.
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Confirmation of Identity: In chemical synthesis, obtaining an HRMS result that matches the theoretical exact mass is the gold standard for confirming that the desired molecule has been created.
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Purity Assessment: HRMS can distinguish the target compound from impurities, even isobaric ones (impurities with the same nominal mass but different elemental compositions), which would be invisible to low-resolution mass spectrometry.
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Metabolite Identification: In drug development, researchers must identify how a drug is metabolized by the body. Metabolites are often formed by predictable chemical transformations (e.g., hydroxylation, demethylation). Scientists can use HRMS to screen biological samples for the expected exact masses of these modified compounds, accelerating metabolic profiling.
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Regulatory Compliance: For submission to regulatory bodies like the FDA, unambiguous characterization of a drug substance is required. Accurate mass data forms a core part of the Chemistry, Manufacturing, and Controls (CMC) documentation package.
Conclusion
For the compound 5-chloro-2-(phenylthio)-indole, the distinction between its molecular weight (259.75 g/mol ) and its exact mass (259.0222 Da) is fundamental to its scientific study. While the molecular weight governs bulk stoichiometry, the exact mass is the key to its unambiguous identification and characterization at the molecular level. The protocol detailed herein provides a robust, self-validating framework for experimentally confirming this value, a critical step that underpins all subsequent research and development efforts, from initial synthesis to advanced pharmacological studies.
References
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MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Retrieved from [Link]5]
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Fiveable. (2025, August 15). High-Resolution Mass Spectrometry. Organic Chemistry. Retrieved from [Link]3]
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Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]2]
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Save My Exams. (2025, January 8). High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]4]
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Ben-Caleb, E. (2019, March 19). Formula determination by high resolution mass spectrometry [Video]. YouTube. Retrieved from [Link]
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NextSDS. (n.d.). 5-CHLORO-2-(PHENYLTHIO)-INDOLE — Chemical Substance Information. Retrieved from [Link]1]
